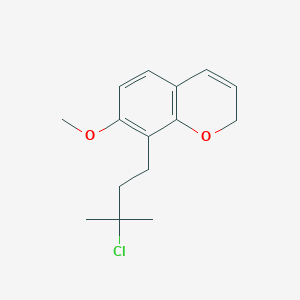
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran is a synthetic organic compound with a complex structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzopyran derivative with 3-chloro-3-methylbutyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chloro group or to modify the benzopyran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Dechlorinated or modified benzopyran derivatives.
Applications De Recherche Scientifique
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-3-methylbutylbenzene
- 3-Chloro-3-methylbutyl ester of butanoic acid
- 2-Chloro-2-methyl-4-phenylbutane
Uniqueness
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methoxy group on the benzopyran scaffold makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
96602-73-2 |
|---|---|
Formule moléculaire |
C15H19ClO2 |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
8-(3-chloro-3-methylbutyl)-7-methoxy-2H-chromene |
InChI |
InChI=1S/C15H19ClO2/c1-15(2,16)9-8-12-13(17-3)7-6-11-5-4-10-18-14(11)12/h4-7H,8-10H2,1-3H3 |
Clé InChI |
XCXNUCSFGHRBBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=C(C=CC2=C1OCC=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)

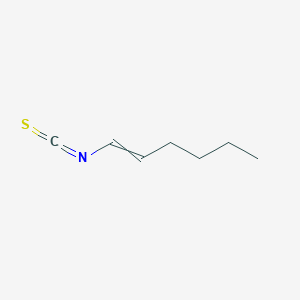
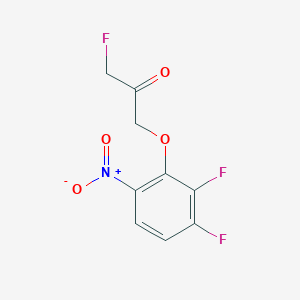

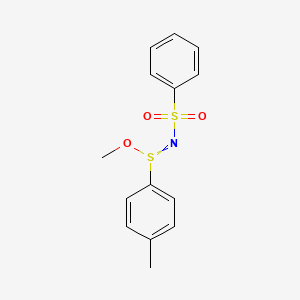
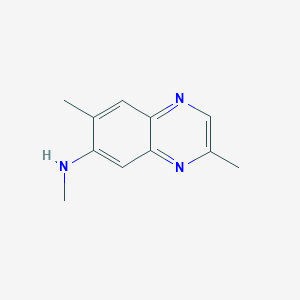
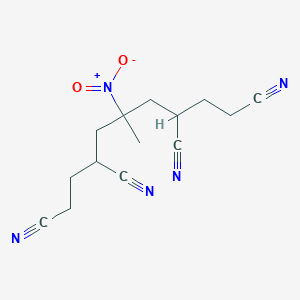
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)

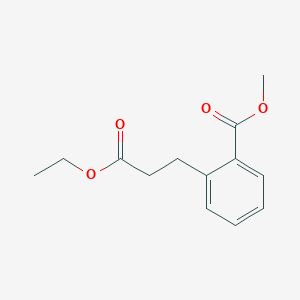
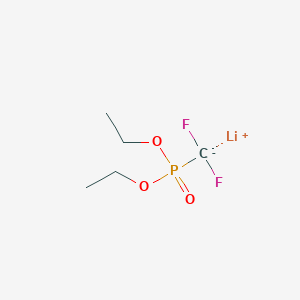
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)

